Welcome to the BenchChem Online Store!
molecular formula C5H7ClN2O B1612006 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 938459-07-5

1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No. B1612006
M. Wt: 146.57 g/mol
InChI Key: XNTHDQDMSUWQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06335463B1

Procedure details

5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole (6.0 kg. 16.5 mol), 1-(2-chloroethyl)imidazolon (3.19 kg, 1.3 eq.), sodium carbonate (anhydrous) and methyl isobutyl ketone (60 L) were mixed. The reaction mixture was heated under N2-cover and stirring until 90-95° C., and was stirred over night at this temperature. The next day the reaction mixture was filtered while still hot. The apparatus and filter cake were washed with further 2.5 L of methyl isobutyl ketone. The combined filtrates were left over night for crystallisation. The product was isolated on a nutch, washed with 7.5 L n-Heptane and dried over night in vacuum at 60° C.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
3.19 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)[CH:6]=[C:5]2[C:18]1[CH2:19][CH2:20][NH:21][CH2:22][CH:23]=1.Cl[CH2:25][CH2:26][N:27]1[CH:31]=[CH:30][NH:29][C:28]1=[O:32].C(=O)([O-])[O-].[Na+].[Na+]>C(C(C)=O)C(C)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]1[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=1)[CH:6]=[C:5]2[C:18]1[CH2:19][CH2:20][N:21]([CH2:25][CH2:26][N:27]2[CH2:31][CH2:30][NH:29][C:28]2=[O:32])[CH2:22][CH:23]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6 kg
Type
reactant
Smiles
ClC=1C=C2C(=CN(C2=CC1)C1=CC=C(C=C1)F)C=1CCNCC1
Name
Quantity
3.19 kg
Type
reactant
Smiles
ClCCN1C(NC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
60 L
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring until 90-95° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated under N2-cover
STIRRING
Type
STIRRING
Details
was stirred over night at this temperature
FILTRATION
Type
FILTRATION
Details
The next day the reaction mixture was filtered while still hot
FILTRATION
Type
FILTRATION
Details
The apparatus and filter cake
WASH
Type
WASH
Details
were washed with further 2.5 L of methyl isobutyl ketone
WAIT
Type
WAIT
Details
The combined filtrates were left over night for crystallisation
CUSTOM
Type
CUSTOM
Details
The product was isolated on a nutch
WASH
Type
WASH
Details
washed with 7.5 L n-Heptane
CUSTOM
Type
CUSTOM
Details
dried over night in vacuum at 60° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=CN(C2=CC1)C1=CC=C(C=C1)F)C=1CCN(CC1)CCN1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.